molecular formula C12H16BrFOZn B14882209 4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide

4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide

Cat. No.: B14882209
M. Wt: 340.5 g/mol
InChI Key: ADXSGXQOAKGYDT-UHFFFAOYSA-M
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Description

4-Fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent used in organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(N-pentyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is carried out in an inert atmosphere at elevated temperatures.

    Nucleophilic Substitution: Common reagents include alkyl halides or sulfonates, and the reaction is usually performed in polar aprotic solvents.

Major Products

The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling and substituted aromatic compounds in nucleophilic substitution reactions.

Scientific Research Applications

4-Fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:

    Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily the palladium catalyst and the organic substrates.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • 4-Fluoro-2-[(N-pentyloxy)methyl]phenylmagnesium bromide

Uniqueness

4-Fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its use in tetrahydrofuran as a solvent also offers advantages in terms of solubility and reaction efficiency compared to other similar compounds.

Properties

Molecular Formula

C12H16BrFOZn

Molecular Weight

340.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-(pentoxymethyl)benzene-4-ide

InChI

InChI=1S/C12H16FO.BrH.Zn/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11;;/h5,7,9H,2-4,8,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

ADXSGXQOAKGYDT-UHFFFAOYSA-M

Canonical SMILES

CCCCCOCC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

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